Rosavin

Description

Rosavin has been reported in Rhodiola crenulata, Rhodiola sachalinensis, and other organisms with data available.

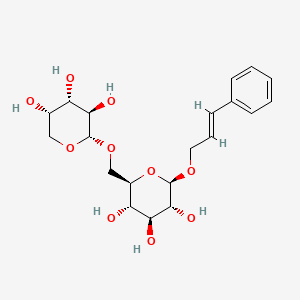

isolated from Rhodiola rosea; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHYCZCUGCZAJ-IPXOVKFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027577 | |

| Record name | Rosavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-92-7 | |

| Record name | Rosavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Rosavin: A Technical Guide for Researchers

An In-depth Examination of the Structure, Synthesis, and Properties of a Key Bioactive Compound from Rhodiola rosea

Introduction

Rosavin is a prominent member of the cinnamyl alcohol glycosides, a class of natural products primarily found in the medicinal plant Rhodiola rosea L. (Crassulaceae).[1] This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, isolation, and analytical characterization of Rosavin, tailored for researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a foundational resource for further investigation and application of this pharmacologically significant molecule.

Chemical Structure and Identification

Rosavin is chemically classified as a diglycoside of cinnamyl alcohol.[1] Its structure consists of a cinnamyl alcohol aglycone linked to a disaccharide moiety. Specifically, it is (2E)-3-Phenylprop-2-en-1-yl α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside.[1] The core chemical and physical properties of Rosavin are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₂₀H₂₈O₁₀ | [1][2][3] |

| Molar Mass | 428.434 g·mol⁻¹ | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | [3] |

| CAS Number | 84954-92-7 | [1] |

| Appearance | Yellow paste or white to light yellow powder/crystal | [4][5] |

Biosynthesis of Rosavin

The biosynthesis of Rosavin originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid phenylalanine, which itself is derived from the shikimic acid pathway.

The key steps in the biosynthesis of the cinnamyl alcohol aglycone of Rosavin are as follows:

-

Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.

-

Activation of Cinnamic Acid: Cinnamic acid is then converted to its coenzyme A thioester, cinnamoyl-CoA.

-

Reduction to Cinnamaldehyde: Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde.

-

Formation of Cinnamyl Alcohol: Finally, cinnamaldehyde is reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase.

The cinnamyl alcohol then undergoes glycosylation to form the various rosavins. The addition of a glucose molecule to cinnamyl alcohol yields rosin. A subsequent addition of an arabinose molecule to rosin results in the formation of Rosavin.[1]

Experimental Protocols

Isolation and Purification of Rosavin

Several methods have been developed for the extraction and purification of Rosavin from Rhodiola rosea rhizomes. A representative workflow is outlined below.

A. Extraction:

-

Conventional Solvent Extraction: Dried and powdered rhizomes are typically extracted with 70-75% ethanol, which has been shown to be effective for extracting rosavins.[1] Methanol is also a commonly used solvent.

-

Microwave-Assisted Extraction (MAE): This technique can enhance extraction efficiency. Optimized conditions may include a specific microwave power, extraction time, and solid-to-liquid ratio.

-

Supercritical Fluid Extraction (SFE): Supercritical CO₂ with a co-solvent such as water or ethanol can be employed for a "greener" extraction process.

B. Purification:

-

Column Chromatography: This is a widely used method for the separation of rosavins.

-

Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to enrich the rosavin fraction.

-

Polyamide Column Chromatography: This can be used in series with macroporous resin for further purification.

-

Silica Gel Chromatography: Final purification is often achieved using silica gel column chromatography.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This technique offers an alternative to traditional column chromatography, potentially reducing solvent consumption and irreversible adsorption.

Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for the quantification of Rosavin in plant extracts and finished products. A typical HPLC method would involve:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system is often employed, typically consisting of water (often with a small amount of acid, such as formic acid) and acetonitrile.

-

Detection: UV detection is standard, with monitoring at wavelengths around 250 nm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of Rosavin. 1H-NMR and 13C-NMR are used to confirm the identity and purity of the isolated compound. The 1H-NMR spectrum of Rosavin shows characteristic signals corresponding to the aromatic protons of the cinnamyl group, the olefinic protons, and the protons of the two sugar moieties.

Physicochemical and Biological Properties

Physicochemical Properties

A summary of the known physicochemical properties of Rosavin is presented below.

| Property | Value | Source |

| Solubility | Soluble in DMSO, methanol, and ethanol. It is also described as a hydrophilic compound with high water solubility. | [5] |

| Melting Point | Data not readily available in the searched literature. | |

| Specific Optical Rotation | Data not readily available in the searched literature. |

Biological Activity

Rosavin exhibits a range of biological activities, and some of the quantitative data are summarized in the following table.

| Activity | Assay | IC₅₀ / EC₅₀ Value | Source |

| Antioxidant | DPPH radical scavenging | 5.86 µg/mL | |

| Enzyme Inhibition | Tyrosinase and α-glucosidase | Inhibition observed at 5 µg | |

| Immunomodulatory | T-cell proliferation | IC₅₀ of 68 µM | [1] |

In addition to the activities listed above, Rosavin has been reported to possess antidepressant, anxiolytic, and adaptogenic properties.

Conclusion

Rosavin stands out as a key bioactive constituent of Rhodiola rosea with a well-defined chemical structure and a biosynthetic pathway rooted in phenylpropanoid metabolism. The methodologies for its isolation and analytical characterization are well-established, providing a solid foundation for quality control and further research. While its pharmacological profile is promising, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential. This technical guide serves as a comprehensive resource to facilitate ongoing and future research endeavors focused on this intriguing natural product.

References

Rosavin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosavin is a cinnamyl alcohol glycoside that stands as a key bioactive constituent of Rhodiola rosea L., a perennial plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of rosavin, encompassing its natural distribution, biosynthesis, and pharmacological properties. The document details established protocols for the extraction, isolation, and quantification of rosavin, presenting comparative data to inform methodological decisions. Furthermore, it elucidates the molecular mechanisms underlying rosavin's biological effects, with a focus on its modulation of key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural products for therapeutic applications.

Introduction

Rosavin, with the molecular formula C₂₀H₂₈O₁₀, is a significant phenylpropanoid found primarily in the roots and rhizomes of Rhodiola rosea L.[1] It belongs to a group of compounds known as rosavins, which also includes rosin and rosarin, and are considered characteristic markers for this particular Rhodiola species.[2] The therapeutic potential of Rhodiola rosea, often attributed to its rosavin content, has spurred considerable scientific interest, particularly in its adaptogenic, anti-fatigue, and neuroprotective properties.[1][2] This guide aims to consolidate the current technical knowledge on rosavin to support ongoing and future research endeavors.

Natural Sources and Biosynthesis

Rosavin is predominantly found in Rhodiola rosea, and its concentration can vary based on the geographical origin and age of the plant.[1] While other Rhodiola species may contain related compounds, the presence of rosavin is a distinguishing feature of R. rosea.[3]

The biosynthesis of rosavin originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine.[1][4] Phenylalanine is converted to cinnamic acid, which then undergoes a series of enzymatic reactions to form cinnamyl alcohol. The glycosylation of cinnamyl alcohol, a critical step in rosavin synthesis, involves the sequential addition of glucose and arabinose residues.[1][4]

Quantitative Data

The concentration of rosavin in Rhodiola rosea is a critical parameter for the standardization of extracts. The tables below summarize reported rosavin content in various samples and the yields obtained through different extraction methods.

Table 1: Rosavin Content in Rhodiola rosea from Various Geographical Origins

| Geographical Origin | Plant Part | Rosavin Content (% dry weight) | Reference |

| Eastern Canada | Rhizome | up to 2.14% | [2][5] |

| Northern Italy | Roots & Rhizomes | ~1.0% | [6] |

| China | Rhizome | 0.08% - 0.6% | [3] |

| Russia (Polar Urals) | Caudex | up to 3.2% | [7] |

Table 2: Comparison of Rosavin Extraction Yields

| Extraction Method | Solvent/Conditions | Rosavin Yield | Reference |

| Maceration | 70% Methanol | - | [8] |

| Supercritical Fluid Extraction | 60% CO₂ and 40% Methanol | - | [9][10] |

| Supercritical CO₂ with Water | 80°C, 5 hours | 4.5% | [11] |

| Conventional Solvent Extraction | Methanol | 3.3% | [11] |

| Conventional Solvent Extraction | Ethanol | 1.2% | [11] |

| Microwave-Assisted Extraction | Ionic Liquid | - | [3] |

Experimental Protocols

Extraction Methodologies

4.1.1. Microwave-Assisted Extraction (MAE)

A protocol for MAE of rosavin from Rhodiola rosea has been described, utilizing an ionic liquid as the extraction solvent.[3] While specific operational parameters can be optimized, MAE generally offers reduced extraction times and solvent consumption compared to conventional methods.[12]

4.1.2. Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide as the supercritical fluid is a green alternative for rosavin extraction. A reported protocol involves using a mixture of 60% CO₂ and 40% methanol.[9][10] Another study utilized supercritical CO₂ with water as a co-solvent at 80°C for 5 hours.[11]

Isolation and Purification

4.2.1. Flash Column Chromatography

A two-step flash column chromatography method has been developed for the large-scale purification of rosavin.[3] The initial step involves serial chromatography over polyamide and macroporous resin columns for enrichment, followed by a final purification step on a silica gel flash column.[3]

Analytical Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a diode array detector is a common method for quantifying rosavin.[2][5] A typical analysis might employ a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[13] Detection is often performed at approximately 250 nm.

4.3.2. Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)

A rapid UHPSFC method has been developed for the analysis of rosavin and other R. rosea metabolites. This method utilizes a charged surface hybrid fluoro-phenyl (CSH FP) column with a mobile phase of CO₂ and methanol, allowing for separation in under 3.5 minutes.[9][10]

Pharmacological Activities and Signaling Pathways

Rosavin exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the modulation of key intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

Rosavin has been shown to suppress inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14][15][16] It achieves this by preventing the phosphorylation of key signaling proteins such as p65 and IκBα in the NF-κB pathway, and ERK, p38, and JNK in the MAPK pathway.[14][15][16]

Anti-cancer Activity

In vitro studies have demonstrated that rosavin can inhibit the proliferation and induce apoptosis in small-cell lung cancer cells, an effect that may be mediated through the inactivation of the MAPK/ERK pathway.[17]

Conclusion

Rosavin remains a compound of significant interest due to its characteristic presence in Rhodiola rosea and its diverse pharmacological activities. This technical guide has provided a consolidated resource on its natural occurrence, biosynthesis, and methods for its extraction and analysis. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB and MAPK, provides a foundation for understanding its therapeutic potential. Further research, particularly well-designed clinical trials, is warranted to fully explore the applications of rosavin in human health and disease.

References

- 1. Rosavin - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. QUANTITATIVE AND QUALITATIVE PERFORMANCE OF TWO GOLDEN ROOT (RHODIOLA ROSEA) ACCESSIONS GROWN AT DIFFERENT ALTITUDE IN NORTHERN ITALY | International Society for Horticultural Science [ishs.org]

- 7. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 10. A supercritical fluid workflow for the quality assessment of herbal drugs and commercial preparations from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Rosavin in the Pathophysiology of Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rosavin suppresses osteoclastogenesis in vivo and in vitro by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rosavin suppresses osteoclastogenesis in vivo and in vitro by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rosavin exerts an antitumor role and inactivates the MAPK/ERK pathway in small-cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Cinnamyl Alcohol Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl alcohol glycosides, a class of phenylpropanoids predominantly found in medicinal plants such as those of the Rhodiola genus, are gaining significant attention for their diverse pharmacological properties. These compounds, which include notable examples like rosavin, rosin, and rosarin, exhibit a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This technical guide provides an in-depth exploration of the pharmacological properties of cinnamyl alcohol glycosides, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for their study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of these promising natural compounds.

Introduction

Cinnamyl alcohol and its glycosidic derivatives are naturally occurring compounds that form the basis of the therapeutic effects of several traditional medicines.[1] The glycosylation of cinnamyl alcohol enhances its stability and bioavailability, leading to a spectrum of pharmacological activities. The most well-known cinnamyl alcohol glycosides—rosavin, rosin, and rosarin—are considered the signature compounds of Rhodiola rosea, a plant with a long history of use as an adaptogen.[2][3] This guide will systematically review the key pharmacological properties of these compounds, supported by experimental evidence and detailed methodologies.

Biosynthesis of Cinnamyl Alcohol Glycosides

The biosynthesis of cinnamyl alcohol glycosides originates from the phenylpropanoid pathway.[4] The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to cinnamyl alcohol. This alcohol then undergoes glycosylation to form its various glycosidic derivatives.[4]

Pharmacological Properties and Mechanisms of Action

Anti-inflammatory Activity

Cinnamyl alcohol and its glycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

Antioxidant Activity

The antioxidant properties of cinnamyl alcohol glycosides are attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[5] Rosavin, in particular, has shown potent radical scavenging activity.[2]

Table 1: Antioxidant Activity of Cinnamyl Alcohol Glycosides

| Compound | Assay | IC50 Value | Reference |

| Rosavin | DPPH Radical Scavenging | 5.86 µg/mL | [2] |

| Aqueous Rhodiola rosea Extract | DPPH Radical Scavenging | 29 µg/mL | [7] |

Neuroprotective Effects

Cinnamyl alcohol glycosides exhibit neuroprotective properties through various mechanisms, including the modulation of signaling pathways crucial for neuronal survival and function, such as the HIF-1α and PI3K/Akt pathways.[1][8] Rosavin has been shown to penetrate the blood-brain barrier and reduce cerebral infarct volume in animal models of ischemic stroke.[1]

Anticancer Activity

Cinnamyl alcohol and its derivatives have been investigated for their potential as anticancer agents.[9] Their mechanisms of action include the induction of apoptosis and cell cycle arrest in various cancer cell lines. Some derivatives have also been shown to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy.[10]

Table 2: Anticancer Activity of Cinnamyl Alcohol and its Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| Cinnamyl alcohol | Hep G2 (Liver Cancer) | Not explicitly stated, but showed antiproliferative activity | [9] |

| Cinnamaldehyde | Hep G2 (Liver Cancer) | Not explicitly stated, but showed antiproliferative activity | [9] |

| Cinnamic acid | Hep G2 (Liver Cancer) | Not explicitly stated, but showed antiproliferative activity | [9] |

| Urea-based cinnamyl hydroxamate derivative (11b) | Jurkat (Leukemia) | 40 nM | [11] |

| Urea-based cinnamyl hydroxamate derivative (11b) | Namalwa (Lymphoma) | 200 nM | [11] |

| Rosavin | Jurkat T cells | 68 µM | [5] |

| Rosarin | Jurkat T cells | 74 µM | [5] |

Experimental Protocols

Extraction and Isolation of Cinnamyl Alcohol Glycosides from Rhodiola rosea

References

- 1. Neuroprotective effects of Rosavin via HIF-1α signaling in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Rosavin in the Pathophysiology of Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosavin: A Technical Whitepaper on its Core Bioactive Role in Adaptogens

Abstract

Rosavin, a cinnamyl alcohol glycoside, is a principal bioactive constituent of Rhodiola rosea L., an herb renowned for its adaptogenic properties.[1] Adaptogens are metabolic regulators that enhance the body's ability to adapt to environmental stressors.[2][3] This document provides a comprehensive technical overview of rosavin, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its study. We present quantitative data from preclinical studies, detail key experimental protocols, and visualize complex biological pathways and workflows. The evidence collectively underscores rosavin's significant role in modulating stress-response systems, particularly the hypothalamic-pituitary-adrenal (HPA) axis and key intracellular signaling pathways, positioning it as a compound of high interest for therapeutic development.

Introduction: Rosavin within the Adaptogen Framework

Rhodiola rosea L. (RRL), or "golden root," has a long history of use in traditional medicine for its capacity to increase resistance to physical and psychological stress.[1][4] Its adaptogenic effects are largely attributed to a unique profile of bioactive compounds, most notably the phenylpropanoids known as rosavins (rosavin, rosarin, and rosin) and phenylethanoids like salidroside.[1][5] Rosavin is considered a characteristic marker for authentic R. rosea and is often the subject of pharmacological investigation due to its potent biological activities, including antifatigue, antistress, immunomodulatory, and neuroprotective effects.[1][6][7] This guide synthesizes current research to provide an in-depth understanding of rosavin's function for professionals in the field.

Pharmacological Profile and Bioactivities

Rosavin exhibits a wide spectrum of pharmacological activities that contribute to its adaptogenic status. Preclinical studies have demonstrated its efficacy in several key areas:

-

Anti-Fatigue and Stimulating Effects : A single administration of R. rosea extract, standardized for rosavin, has been shown to significantly improve mental and physical performance, with effects lasting for at least 4-6 hours.[1][8] In animal models, rosavin treatment prolonged swimming time, increased glycogen content in the liver and muscles, and lowered post-exercise lactate levels, indicating a potent anti-fatigue effect.[8]

-

Stress Response Modulation : Rosavin is believed to exert its primary adaptogenic effects by modulating the body's central stress response system. It has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system, helping to balance the levels of key stress hormones like cortisol.[9][10][11][12]

-

Immunomodulation : Rosavin demonstrates significant immunomodulatory activity. It has been found to stimulate the proliferation of B lymphocytes and enhance the phagocytic activity of monocytes.[1] Mechanistic studies show it can inhibit the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) in T lymphocytes via the ERK pathway, suggesting a role in regulating autoimmune responses.[1][8]

-

Antitumor and Protective Effects : Research indicates that rosavin possesses potential antitumor properties by inhibiting cancer cell proliferation, migration, and invasion while promoting apoptosis.[1][8] It also exhibits strong radioprotective effects, significantly increasing the viability of intestinal epithelial cells exposed to gamma radiation by reducing inflammatory cytokines and oxidative stress markers.[1]

Mechanisms of Action: Signaling Pathways and Molecular Targets

Rosavin's diverse pharmacological effects are mediated through its interaction with multiple intracellular signaling pathways and molecular targets.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the core neuroendocrine system that governs the stress response. In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then stimulates the adrenal glands to release cortisol.[13] Chronic stress can lead to HPA axis dysregulation. Scientific studies suggest that Rhodiola rosea extracts, standardized for rosavin, may help modulate the HPA axis, leading to a blunted cortisol response to stress.[9][14] This normalization of the stress response is a hallmark of an adaptogen.

References

- 1. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory [frontiersin.org]

- 3. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effectiveness of Rhodiola rosea L. Preparations in Alleviating Various Aspects of Life-Stress Symptoms and Stress-Induced Conditions—Encouraging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rosavin-research-advances-in-extraction-and-synthesis-pharmacological-activities-and-therapeutic-effects-on-diseases-of-the-characteristic-active-ingredients-of-rhodiola-rosea-l - Ask this paper | Bohrium [bohrium.com]

- 7. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. caringsunshine.com [caringsunshine.com]

- 13. todayspractitioner.com [todayspractitioner.com]

- 14. caringsunshine.com [caringsunshine.com]

A Technical Guide to the Preliminary In-Vitro Antioxidant Effects of Rosavin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosavin, a cinnamyl alcohol glycoside, is a significant bioactive compound isolated from Rhodiola rosea L. (golden root), a plant renowned for its adaptogenic properties.[1][2] Emerging pharmacological studies have identified a spectrum of biological activities for rosavin, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3][4] Its antioxidant capacity, in particular, has garnered considerable interest as it underpins many of its therapeutic potentials. This document provides a technical overview of the preliminary in vitro research that has sought to characterize and quantify the antioxidant effects of rosavin. It consolidates quantitative data, details common experimental protocols, and visualizes the mechanistic pathways and experimental workflows relevant to its study.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of rosavin has been evaluated using various standard in vitro assays. These assays primarily measure its capacity to scavenge free radicals and its influence on cellular antioxidant defense systems. The following tables summarize the key quantitative findings from these studies.

Table 2.1: Radical Scavenging Activity of Rosavin

| Assay Type | Metric | Result | Comparative Context | Source |

| DPPH Radical Scavenging | IC₅₀ | 5.9 µg/mL | Exhibited excellent activity. | [5] |

| DPPH Radical Scavenging | Activity | Good antioxidant activity | Better reducing capacity than Gallic acid, Ethyl gallate, and Herbacetin. | [1] |

| Hydroxyl Radical Scavenging | Activity | Potent scavenging ability | Potency order: Tyrosol > Salidroside > Rosarin > Rosavin. | [1][6] |

| Superoxide Anion (O₂⁻) Scavenging | Activity | Most potent inhibitor | Compared against Salidroside, Tyrosol, and Rosarin. | [1] |

| Fe²⁺ Reducing Power | Activity | Good reducing power | Better than Gallic acid, Ethyl gallate, and Herbacetin. | [1][5] |

Table 2.2: Effects of Rosavin on Cellular Antioxidant Markers

(Note: Data in this table are derived from cellular and in vivo studies, which provide mechanistic insights applicable to in vitro contexts.)

| Marker | Effect | System/Model | Source |

| Superoxide Dismutase (SOD) | Increased activity | Animal models | [1] |

| Catalase (CAT) | Increased activity | Animal models | [1] |

| Glutathione Peroxidase (GSH-Px) | Increased activity | Animal models | [1] |

| Malondialdehyde (MDA) | Reduced levels | Animal models | [1] |

| Reactive Oxygen Species (ROS) | Reduced levels | Nematode model | [1] |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Upregulated expression | Animal models | [1] |

| Keap1 Protein | Strong binding affinity (-6.71 kcal/mol) | In silico molecular docking | [7][8] |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antioxidant activity. The following sections describe the methodologies for key assays frequently cited in rosavin research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow.

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[9]

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9][10]

-

Sample Preparation: Rosavin is dissolved in the same solvent to create a series of concentrations.

-

Reaction Mixture: An aliquot of each rosavin concentration (e.g., 0.5 mL) is added to a specific volume of the DPPH working solution (e.g., 3 mL).[9] A control is prepared using the solvent instead of the antioxidant solution.[10]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9][10]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[10]

-

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of rosavin.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Principle: In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[12][13]

Methodology:

-

Reagent Preparation: The ABTS•⁺ radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12][14] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12][14][15]

-

Working Solution: The ABTS•⁺ stock solution is diluted with a solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[13][15]

-

Sample Preparation: Rosavin is dissolved to prepare a range of concentrations.

-

Reaction Mixture: A small volume of the rosavin sample (e.g., 10 µL) is added to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) in a 96-well microplate.[14]

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6-10 minutes).[14]

-

Measurement: The absorbance is read at 734 nm using a microplate reader.[12][13]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Assay (CAA)

This method assesses the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure.

Principle: Adherent cells are co-incubated with a cell-permeable fluorescent probe (e.g., DCFH-DA) and the test compound. A free radical initiator is then added, which oxidizes the probe to its highly fluorescent form (DCF). An effective antioxidant will inhibit this oxidation, resulting in lower fluorescence.[16]

Methodology:

-

Cell Culture: Adherent cells (e.g., human skeletal myoblasts) are cultured in a 96-well plate until confluent.[16][17]

-

Loading: Cells are pre-incubated with the DCFH-DA probe and various concentrations of rosavin.

-

Washing: The cells are washed to remove any compound or probe that has not been taken up.

-

Oxidative Challenge: A free radical initiator (e.g., AAPH) is added to induce oxidative stress.[16]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

-

Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity.

Signaling Pathways and Visualizations

In vitro and in silico studies suggest that rosavin's antioxidant effects are not limited to direct radical scavenging but also involve the modulation of key cellular signaling pathways.

The Nrf2-Keap1 Signaling Pathway

A primary mechanism underlying the cellular antioxidant effects of rosavin is the activation of the Nrf2 pathway.[1] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[7] Upon exposure to oxidative stress or activators like rosavin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as SOD, CAT, and GSH-Px, thereby enhancing the cell's intrinsic antioxidant defenses.[1][18] Studies indicate rosavin may activate this pathway via the PI3K/Akt signaling axis and show a strong binding affinity for Keap1, which could disrupt the Nrf2-Keap1 interaction.[1][7][8]

Caption: Rosavin-mediated activation of the Nrf2 antioxidant pathway.

General Workflow for In Vitro Antioxidant Assessment

The evaluation of a compound's antioxidant potential typically follows a multi-step, hierarchical approach, starting with simple chemical assays and progressing to more complex cell-based models. This workflow ensures a comprehensive characterization of its antioxidant profile.

Caption: General experimental workflow for in vitro antioxidant evaluation.

Conclusion and Future Directions

Preliminary in vitro studies provide compelling evidence for the potent antioxidant effects of rosavin.[1][5][6] It demonstrates significant efficacy in direct free radical scavenging and shows promise in modulating cellular antioxidant defense systems, primarily through the Nrf2 signaling pathway.[1][7] The compiled data highlight its potential as a lead compound for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies.

Future research should focus on expanding the cellular models to disease-specific contexts, further elucidating the upstream and downstream regulators of the Nrf2 pathway affected by rosavin, and investigating potential synergistic effects with other bioactive compounds from Rhodiola rosea. More comprehensive studies are required to bridge the gap between these promising in vitro findings and potential clinical applications.

References

- 1. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical, Antibacterial and Antioxidant Activity Evaluation of Rhodiola crenulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-inflammatory Mechanisms of Rosavin

Abstract

Rosavin, a principal active phenylpropanoid glycoside isolated from Rhodiola rosea L., has demonstrated significant pharmacological potential, particularly in the modulation of inflammatory processes.[1] This technical guide provides a comprehensive investigation into the molecular mechanisms underpinning the anti-inflammatory effects of Rosavin. It details its role in modulating key signaling cascades, including the Toll-like receptor 4 (TLR-4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[2] Furthermore, this document explores Rosavin's potent antioxidant properties, specifically its ability to reduce reactive oxygen species (ROS), and its potential influence on the NLRP3 inflammasome and other inflammatory mediators.[3] Quantitative data from key in vitro and in vivo studies are systematically presented in tabular format for comparative analysis. Detailed experimental protocols and conceptual visualizations are provided to facilitate a deeper understanding and replication of pivotal research, aiming to support further investigation and drug development efforts in the field of inflammation.

Core Anti-inflammatory Signaling Pathways Modulated by Rosavin

Rosavin exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the initiation and propagation of the inflammatory response.

Inhibition of the TLR-4/NF-κB Signaling Pathway

The TLR-4 signaling pathway is a critical initiator of the innate immune response, often triggered by lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.[2] Rosavin has been shown to effectively attenuate the activation of this pathway. By inhibiting the activation of TLR-4 and its downstream adaptor protein MyD88, Rosavin prevents the subsequent cascade that leads to the activation of NF-κB.[2]

NF-κB is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus.[3][4] Rosavin inhibits the phosphorylation of both IκBα and the p65 subunit, thereby suppressing p65 nuclear translocation and blocking the transcription of numerous pro-inflammatory genes.[3][4] This leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several key kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[4] Activation of these kinases via phosphorylation leads to the expression of inflammatory mediators. Rosavin has been shown to inhibit the phosphorylation of ERK, p38, and JNK in various inflammatory models.[3][4] By blocking the MAPK pathway, Rosavin further suppresses the inflammatory response, including the formation of neutrophil extracellular traps (NETs) in sepsis-induced lung injury.[3][6]

Antioxidant Activity and Reduction of Reactive Oxygen Species (ROS)

Oxidative stress is intrinsically linked to inflammation.[3] An overproduction of reactive oxygen species (ROS) can damage cellular components and activate pro-inflammatory signaling pathways like NF-κB and MAPK.[3][7] Rosavin demonstrates potent antioxidant capabilities by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3] By reducing intracellular ROS levels, Rosavin mitigates oxidative damage and interrupts a key upstream trigger for inflammatory cascade activation.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Rosavin in the Pathophysiology of Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosavin Ameliorates Hepatic Inflammation and Fibrosis in the NASH Rat Model via Targeting Hepatic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species - Wikipedia [en.wikipedia.org]

Initial Screening of Rosavin for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosavin, a cinnamyl alcohol glycoside found in the medicinal plant Rhodiola rosea, has garnered significant interest for its potential therapeutic properties, including its anticancer activities. Preliminary studies indicate that rosavin exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway has been identified as a key molecular target in mediating these effects. This technical guide provides a comprehensive overview of the initial screening of rosavin for its anticancer potential, detailing the experimental methodologies, summarizing key quantitative findings, and illustrating the implicated signaling pathways.

Introduction

The search for novel, effective, and less toxic anticancer agents from natural sources is a critical endeavor in oncological research. Rosavin, a principal active constituent of Rhodiola rosea, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Emerging evidence now points towards its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell proliferation, migration, and invasion, while promoting programmed cell death.[2][3] This document serves as a technical resource for researchers and drug development professionals interested in the initial evaluation of rosavin's anticancer properties.

In Vitro Anticancer Activity of Rosavin

Initial screening of rosavin's anticancer activity has primarily been conducted using in vitro models, focusing on its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Cytotoxicity and Cell Viability

Rosavin has been shown to reduce the viability of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat T cells | Leukemia | 68 | [2] |

| H69 | Small-Cell Lung Carcinoma | Not explicitly stated, but viability significantly reduced at 5-100 µM | [3] |

| H526 | Small-Cell Lung Carcinoma | Not explicitly stated, but viability significantly reduced at 5-100 µM | [3] |

| H446 | Small-Cell Lung Carcinoma | Not explicitly stated, but viability significantly reduced at 5-100 µM | [3] |

Table 1: IC50 Values of Rosavin in Various Cancer Cell Lines

Induction of Apoptosis

A key mechanism underlying the anticancer activity of rosavin is the induction of apoptosis, or programmed cell death. Studies have demonstrated an increase in the percentage of apoptotic cells following treatment with rosavin.

| Cell Line | Rosavin Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| H69 | 5 | Increased | [3] |

| H69 | 10 | Increased (dose-dependent) | [3] |

| H69 | 20 | Increased (dose-dependent) | [3] |

| H69 | 50 | Increased (dose-dependent) | [3] |

| H526 | 5 | Increased | [3] |

| H526 | 10 | Increased (dose-dependent) | [3] |

| H526 | 20 | Increased (dose-dependent) | [3] |

| H526 | 50 | Increased (dose-dependent) | [3] |

| H446 | 5 | Increased | [3] |

| H446 | 10 | Increased (dose-dependent) | [3] |

| H446 | 20 | Increased (dose-dependent) | [3] |

| H446 | 50 | Increased (dose-dependent) | [3] |

Table 2: Effect of Rosavin on Apoptosis in Small-Cell Lung Carcinoma Cell Lines

Cell Cycle Arrest

Rosavin has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][3] This arrest prevents cells from entering the S phase, where DNA replication occurs, and subsequently the M phase, or mitosis.

| Cell Line | Rosavin Concentration (µM) | Effect on Cell Cycle | Reference |

| H69 | 5, 10, 20, 50, 100 | G0/G1 arrest | [3] |

| H526 | 5, 10, 20, 50, 100 | G0/G1 arrest | [3] |

| H446 | 5, 10, 20, 50, 100 | G0/G1 arrest | [3] |

Table 3: Effect of Rosavin on the Cell Cycle in Small-Cell Lung Carcinoma Cell Lines

Molecular Mechanisms of Action

The anticancer effects of rosavin are attributed to its modulation of specific signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and survival.[3] Studies have shown that rosavin can inhibit this pathway in cancer cells.[2][3] Specifically, rosavin treatment leads to a decrease in the phosphorylation of MEK and ERK, key components of this pathway, thereby inactivating it.[3]

Caption: Rosavin inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial screening of rosavin's anticancer activity.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

-

Cell Seeding: Plate cancer cells (e.g., H69, H526, H446) in 96-well plates at a density of 1 x 10³ cells/well.[3]

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of rosavin (e.g., 0, 5, 10, 20, 50, and 100 µmol/L) for 24, 48, and 72 hours.[3]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[3]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Treat cancer cells with different concentrations of rosavin for a specified time (e.g., 72 hours).[3]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with PI staining of cellular DNA is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse rosavin-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, p-MEK, MEK) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: General workflow for the initial in vitro screening of rosavin.

Conclusion and Future Directions

The initial screening of rosavin has provided compelling evidence for its anticancer activity, characterized by cytotoxicity, induction of apoptosis, and G0/G1 cell cycle arrest in various cancer cell lines. The inhibition of the MAPK/ERK signaling pathway appears to be a key mechanism underlying these effects. While these preliminary findings are promising, further in-depth research is warranted. Future studies should focus on:

-

Expanding the scope of cancer cell lines: Evaluating the efficacy of rosavin against a broader range of cancer types.

-

In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety of rosavin.

-

Combination therapies: Investigating the synergistic effects of rosavin with existing chemotherapeutic agents.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of rosavin to optimize its delivery and efficacy.

A thorough understanding of these aspects will be crucial for the potential development of rosavin as a novel anticancer therapeutic agent.

References

- 1. Therapeutic Promises of Bioactive Rosavin: A Comprehensive Review with Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

The Immunomodulatory Properties of Rosavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosavin, a principal active constituent of Rhodiola rosea, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Traditionally used as an adaptogen, recent research has increasingly focused on its immunomodulatory potential. This technical guide provides an in-depth exploration of the mechanisms by which rosavin influences the immune system, with a focus on its impact on key signaling pathways, immune cell function, and cytokine production. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Immunomodulatory Mechanisms of Rosavin

Rosavin exerts its immunomodulatory effects through a multi-pronged approach, primarily by modulating intracellular signaling cascades that are central to the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Rosavin has been demonstrated to potently inhibit this pathway at several key junctures. In vitro studies have shown that rosavin can prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[3] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα degradation, rosavin effectively traps NF-κB in its inactive state, thereby downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Modulation of MAPK Signaling Pathway

The MAPK signaling cascade, comprising key kinases such as ERK, p38, and JNK, is another critical regulator of the immune response. Rosavin has been shown to suppress the activation of the MAPK pathway in various immune cell types.[3] It achieves this by inhibiting the phosphorylation of ERK, p38, and JNK, which are upstream kinases responsible for the activation of transcription factors involved in inflammation.[3][5] The inhibition of MAPK signaling by rosavin contributes to the decreased production of pro-inflammatory mediators and the overall dampening of the inflammatory response.

Effects on Immune Cells

Rosavin's immunomodulatory properties extend to its direct effects on various immune cells:

-

T-Lymphocytes: Rosavin has been reported to influence T-cell activation. Some studies suggest it can promote the transformation of quiescent T-lymphocytes to lymphoblasts.[4]

-

B-Lymphocytes: Research indicates that rosavin can have a significant proliferative effect on B-lymphocytes.[4]

-

Macrophages: Rosavin has been shown to increase the phagocytic activity of monocytes.[4] While direct studies on rosavin's effect on macrophage polarization are limited, its known inhibitory effects on pro-inflammatory signaling pathways suggest a potential role in skewing macrophages towards an anti-inflammatory M2 phenotype.

Quantitative Data on the Immunomodulatory Effects of Rosavin

The following tables summarize key quantitative data from various in vitro studies investigating the immunomodulatory effects of rosavin.

| Cell Line | Stimulant | Rosavin Concentration | Effect | Key Findings | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 16, 32, 64 µM | Inhibition of NO, TNF-α, IL-6, and IL-1β production | Dose-dependent reduction in pro-inflammatory mediators. | Liu et al., 2024 |

| RAW 264.7 | LPS (1 µg/mL) | 64 µM | Inhibition of TLR-4 and MyD88 protein expression | Rosavin interferes with the initial stages of the TLR4 signaling pathway. | Liu et al., 2024 |

| A549 | LPS (1 µg/mL) | 16, 32, 64 µM | Inhibition of p-ERK1/2, p-JNK, and p-p38 phosphorylation | Dose-dependent suppression of MAPK pathway activation. | Liu et al., 2024 |

| BMMCs | RANKL | 5 µM | Inhibition of p65 nuclear translocation | Rosavin blocks a key step in NF-κB activation. | Guan et al., 2021 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: Simplified signaling pathway of Rosavin's immunomodulatory action.

Figure 2: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the immunomodulatory properties of rosavin. These should be optimized for specific laboratory conditions and reagents.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability and ELISA).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of rosavin (e.g., 0, 16, 32, 64 µM) for 1-2 hours.

-

Stimulate cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

-

Western Blot Analysis for NF-κB and MAPK Signaling

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

T-Cell Proliferation Assay (General Protocol)

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Staining (Optional): For proliferation tracking, label cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture and Stimulation:

-

Plate the cells in a 96-well plate.

-

Treat cells with varying concentrations of rosavin.

-

Stimulate T-cell proliferation using a mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

-

-

Incubation: Culture the cells for 3-5 days.

-

Proliferation Assessment:

-

CFSE Dilution: Analyze the dilution of the CFSE dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

-

Thymidine Incorporation: Alternatively, pulse the cells with ³H-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA.

-

Macrophage Polarization Assay (General Protocol)

-

Macrophage Differentiation: Differentiate monocytes (e.g., from PBMCs or THP-1 cell line) into macrophages (M0) using phorbol 12-myristate 13-acetate (PMA) for THP-1 cells or M-CSF for primary monocytes.

-

Polarization:

-

Wash the differentiated macrophages and incubate in fresh media.

-

Treat with rosavin at desired concentrations.

-

Induce M1 polarization with LPS and IFN-γ.

-

Induce M2 polarization with IL-4 and IL-13.

-

-

Analysis (after 24-48 hours):

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) and analyze by flow cytometry.

-

qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the gene expression of M1-associated genes (e.g., iNOS, TNFa) and M2-associated genes (e.g., Arg1, Fizz1).

-

ELISA: Measure the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

Rosavin and the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another crucial signaling cascade in immunity, particularly in response to cytokines. While some studies on Rhodiola rosea extracts (containing a mixture of compounds) have suggested an inhibitory effect on the JAK-STAT pathway in the context of anti-cancer activity, there is currently a lack of direct and specific evidence from peer-reviewed literature demonstrating that rosavin alone modulates the JAK-STAT pathway in immune cells for an immunomodulatory effect. Further research is warranted to explore this potential mechanism of action for rosavin.

Conclusion

Rosavin demonstrates significant immunomodulatory properties, primarily through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory cytokines and influences the activity of various immune cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of rosavin in inflammatory and autoimmune diseases. Future studies should aim to further elucidate its effects on specific immune cell subsets, such as T-cell differentiation and macrophage polarization, and to explore its potential interactions with other signaling pathways, including the JAK-STAT pathway.

References

- 1. Rosemary has immunosuppressant activity mediated through the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodiola rosea L. Extract, a Known Adaptogen, Evaluated in Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodiola rosea: a review in the context of PPPM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Rosavins from Rhodiola rosea: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the high-yield extraction of rosavins—a group of active compounds including rosavin, rosarin, and rosin—from the roots and rhizomes of Rhodiola rosea. The protocols are designed for researchers, scientists, and drug development professionals, offering a comparative analysis of various extraction techniques to optimize the isolation of these valuable bioactive molecules.

Rhodiola rosea, also known as golden root, is a perennial plant recognized for its adaptogenic properties, which are largely attributed to its unique composition of phenylpropanoids, collectively known as rosavins. The efficient extraction of these compounds is a critical first step in research and development. This document outlines and compares several advanced and classical extraction methodologies.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount to achieving a high yield and purity of rosavins. Below is a summary of quantitative data from various studies, highlighting the efficacy of different techniques.

| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (bar) | Time | Rosavin Yield | Reference |

| Supercritical Fluid Extraction (SFE) | CO₂ with water | 80 | - | 5 hours | 4.5% | [1][2] |

| CO₂ with ethanol | 60 | 350 | - | - | [1] | |

| Conventional Solvent Extraction | Methanol | - | - | - | 3.3% | [1][2] |

| 70-75% Ethanol | - | - | - | ~0.97% (969.71 mg/100g) | [2] | |

| 25% Ethanol | 50 | - | 3-5 minutes | 2.29% | [3] | |

| Ethanol | - | - | - | 1.2% | [1][2] | |

| Natural Deep Eutectic Solvents (NADES) | L-lactic acid:fructose:water | 22 | - | 154 minutes | ~1.22% (12.23 mg/g) | |

| Ultrasound-Assisted Extraction (UAE) | 50% aqueous Ethanol | 25 | - | 10 minutes | - | [3] |

| Microwave-Assisted Extraction (MAE) | Ionic Liquid/Ethanol | - | - | - | High Purity (98.2%) | [2] |

Note: The table presents a selection of reported yields. Actual yields may vary depending on the quality of the plant material and specific experimental conditions.

Experimental Protocols

The following sections provide detailed protocols for the most effective methods for high-yield rosavin extraction.

Protocol 1: Supercritical Fluid Extraction (SFE) with Water as a Co-solvent

This method is recognized for its high yield and the use of environmentally benign solvents.

Materials and Equipment:

-

Dried and crushed Rhodiola rosea roots (particle size 2-3 mm)

-

Supercritical fluid extractor

-

High-purity CO₂

-

Deionized water

-

Collection vials

Procedure:

-

Preparation of Plant Material: Ensure the Rhodiola rosea roots are properly dried and ground to a consistent particle size of 2-3 mm.

-

Loading the Extractor: Load the ground plant material into the extraction vessel of the supercritical fluid extractor.

-

Setting Parameters:

-

Set the extraction temperature to 80°C.

-

Introduce deionized water as a co-solvent.

-

-

Extraction Process:

-

Begin the flow of supercritical CO₂ through the extraction vessel.

-

Maintain the extraction for a period of 5 hours.

-

-

Collection: Collect the extracted rosavins in the collection vials.

-

Post-Extraction Processing: The collected extract can be further purified using chromatographic techniques if necessary.

Protocol 2: Conventional Solvent Extraction (Maceration) with Ethanol

A widely used and accessible method for rosavin extraction.

Materials and Equipment:

-

Dried and powdered Rhodiola rosea roots

-

70-75% Ethanol

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar (optional)

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation: Weigh the desired amount of powdered Rhodiola rosea root and place it in an Erlenmeyer flask.

-

Solvent Addition: Add 70-75% ethanol to the flask. A common solid-to-solvent ratio is 1:10 (w/v).

-

Maceration:

-

Seal the flask to prevent solvent evaporation.

-

Allow the mixture to stand at room temperature for a specified period, typically 24-48 hours.

-

Agitate the mixture periodically or use a magnetic stirrer for continuous gentle agitation.

-

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator to obtain the concentrated rosavin extract.

-

Drying: Dry the resulting extract to a constant weight.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.

Materials and Equipment:

-

Dried and powdered Rhodiola rosea roots

-

50% aqueous Ethanol

-

Extraction vessel (beaker or flask)

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus